molecular formula C20H18FN3O3 B2920239 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921582-57-2

1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Numéro de catalogue: B2920239
Numéro CAS: 921582-57-2
Poids moléculaire: 367.38
Clé InChI: SOMINUPWDGETJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring:

  • A 4-fluorophenyl group at position 1 of the pyridazine ring.
  • A 4-methoxy substituent at position 2.
  • A carboxamide moiety at position 3, modified with a 4-methylbenzyl (p-tolylmethyl) group.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-13-3-5-14(6-4-13)12-22-20(26)19-17(27-2)11-18(25)24(23-19)16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMINUPWDGETJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-fluorobenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a methoxy-substituted acyl chloride to yield the desired pyridazine derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Applications De Recherche Scientifique

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyridazinone Derivatives with Varying Substituents

Key Structural Variations

The target compound’s activity and physicochemical properties can be contextualized against analogs with modifications to the pyridazine ring, carboxamide substituents, or aryl groups.

Compound ID/Name (Source) Pyridazine Substituents Carboxamide Substituent Molecular Weight (g/mol) Key Findings/Properties
Target Compound 1: 4-fluorophenyl; 4: OCH3 N-(4-methylbenzyl) 398.38 (calculated) Not explicitly reported in evidence; inferred SAR based on analogs.
Compound 11 () 1: Benzyl; 4: H N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl) 554.22 (HRMS) Synthesized via HATU/DIPEA coupling (23% yield); proteasome inhibition activity implied but not quantified.
Compound 19 () 1: 4-methoxybenzyl; 4: H N-(4-fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl) 534.52 (calculated) High synthesis yield (95%); cyclobutylcarbamoyl group may enhance target binding .
N-Cycloheptyl analog () 1: 4-fluorobenzyl; 4: H N-cycloheptyl 343.40 Increased lipophilicity due to aliphatic cycloheptyl group; biological data not reported .
Structure-Activity Relationship (SAR) Insights
  • 4-Methoxy Group : The methoxy substituent at position 4 (target compound) may enhance electronic effects or steric interactions compared to unsubstituted analogs (e.g., Compound 11). Methoxy groups often improve metabolic stability and binding affinity in heterocyclic systems .
  • Carboxamide Modifications : The 4-methylbenzyl group in the target compound contrasts with cyclopropylcarbamoyl (Compound 11) or cyclobutylcarbamoyl (Compound 19) moieties. Aromatic substituents like 4-methylbenzyl may favor hydrophobic interactions in proteasome binding pockets, while cyclic amines (cyclopropyl, cyclobutyl) could optimize hydrogen bonding .
  • Fluorine Substituents : The 4-fluorophenyl group (target compound) and 4-fluoroaryl carboxamide substituents (e.g., Compound 11) likely enhance bioavailability and target selectivity via fluorine’s electronegativity and metabolic resistance .

Pyrimidine-Based Analogs

Compounds such as 2-(1-amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide () replace the pyridazine core with a pyrimidine ring. Key differences include:

  • Reduced Ring Strain : Pyrimidine’s six-membered ring versus pyridazine’s five-membered structure may alter conformational flexibility and binding kinetics.
  • Hydroxy Substituent : The 5-hydroxy group in pyrimidine analogs could introduce hydrogen-bonding capabilities absent in the target compound.

Carboxylic Acid and Ester Precursors

The carboxylic acid precursor 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9; ) and its methyl ester () highlight the importance of the carboxamide group for activity. Ester derivatives (e.g., methyl ester in ) are typically prodrugs, whereas carboxamides (target compound) directly engage targets via hydrogen bonding .

Physicochemical Data

  • Molecular Weight : 398.38 g/mol (calculated).
  • Lipophilicity : The 4-methylbenzyl group likely increases logP compared to analogs with polar carbamoyl substituents (e.g., Compound 19).
  • Solubility : Methoxy and fluorophenyl groups may reduce aqueous solubility, necessitating formulation optimization.

Activité Biologique

1-(4-Fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H20FN3O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including anticancer and antimicrobial properties. Below is a detailed examination of its effects based on available research.

Anticancer Activity

Recent studies have indicated that derivatives related to the compound exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide have shown:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • Induction of Apoptosis : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis through the activation of caspase pathways. Increased levels of cleaved caspases and alterations in Bcl-2 family proteins suggest a mitochondrial pathway involvement .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μmol/L)Mechanism of Action
MCF-72.96 (24h)Induces apoptosis via caspase activation
MDA-MB-2310.80 (24h)ROS production and Notch-AKT pathway inhibition
SK-BR-31.21 (24h)G2/M phase arrest and apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus0.22 μg/mLStrong inhibition
Escherichia coli0.25 μg/mLModerate inhibition

Case Studies

  • Breast Cancer Treatment : A study focusing on ZQL-4c, a derivative with structural similarities to the target compound, demonstrated significant cytotoxicity against breast cancer cell lines. The study reported an increase in apoptosis rates correlating with increased concentrations of the compound .
  • Antimicrobial Efficacy : Another investigation into pyrazole derivatives indicated that structural modifications could enhance antimicrobial activity against resistant strains, suggesting that similar modifications could be explored for the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.